molecular formula C24H38O4 B1611671 Dimethyl docosa-10,12-diynedioate CAS No. 24567-41-7

Dimethyl docosa-10,12-diynedioate

Cat. No. B1611671
CAS RN: 24567-41-7
M. Wt: 390.6 g/mol
InChI Key: XETBEGZTRLGUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl docosa-10,12-diynedioate, also known as DDD, is a compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. DDD is a diynoic acid ester that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Scientific Research Applications

Synthesis of Liquid Crystals

Dimethyl docosa-10,12-diynedioate is used in the synthesis of dimesogenic liquid crystals, which incorporate both cholesterol and azobenzene groups. This process involves the esterification of 10,12-docosadiynedioic acid .

Polymer Research

This compound serves as a polymerizable diacid, which is a critical component in creating polymers with specific properties .

Material Science

In material science, it has been used to modify the properties of graphene papers, enhancing their strength and toughness .

properties

IUPAC Name

dimethyl docosa-10,12-diynedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h7-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETBEGZTRLGUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC#CC#CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556539
Record name Dimethyl docosa-10,12-diynedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl docosa-10,12-diynedioate

CAS RN

24567-41-7
Record name Dimethyl docosa-10,12-diynedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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